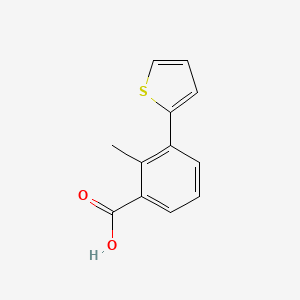
2-Methyl-3-(thiophen-2-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(thiophen-2-yl)benzoic acid, also known as 2M3TBA, is an organic molecule belonging to the class of compounds called benzoic acids. It is a white, crystalline solid with a melting point of 98°C and a molecular weight of 214.28 g/mol. It is soluble in water, ethanol, and acetone. 2M3TBA has a wide range of applications in scientific research, including synthesis and biochemical studies.
Applications De Recherche Scientifique
2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, such as 2-thiophenecarboxamides, thiophene-3-carboxamides, and thiophene-2-carboxamides. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as thiophene-2-carboxamides and thiophene-3-carboxamides. Additionally, 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% has been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Mécanisme D'action
2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% acts as a nucleophile in organic reactions, forming a covalent bond with the electrophile. The reaction is a reversible one, and the product is determined by the relative reactivities of the reactants. The reaction can be catalyzed by a variety of acids, such as sulfuric acid, hydrochloric acid, and phosphoric acid.
Biochemical and Physiological Effects
2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% is an ideal reagent for lab experiments due to its low cost and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% is a strong acid, and can cause skin irritation if it comes into contact with the skin. Additionally, it is important to use appropriate safety equipment when working with 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95%, as it can be toxic if inhaled or ingested.
Orientations Futures
There are a number of potential future directions for research involving 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95%. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research could be done to explore the potential of 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% as an anti-cancer agent, as it has been shown to have anti-proliferative effects in vitro. Finally, further research could be done to explore the potential of 2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% as a drug delivery system, as it has been shown to be able to transport drugs across cell membranes.
Méthodes De Synthèse
2-Methyl-3-(thiophen-2-yl)benzoic acid, 95% can be synthesized by an acid-catalyzed reaction between thiophenol and methyl benzoate. The reaction is carried out in an inert atmosphere of argon with a catalytic amount of sulfuric acid. The reaction is heated to a temperature of 110°C and stirred for 4-5 hours. After the reaction is complete, the product is isolated by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-methyl-3-thiophen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-9(11-6-3-7-15-11)4-2-5-10(8)12(13)14/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOAFJXPUUWYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531433 |
Source


|
| Record name | 2-Methyl-3-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89929-87-3 |
Source


|
| Record name | 2-Methyl-3-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


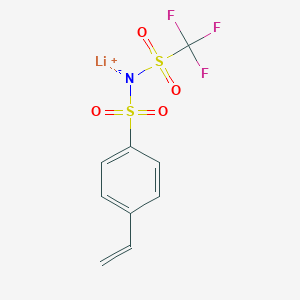
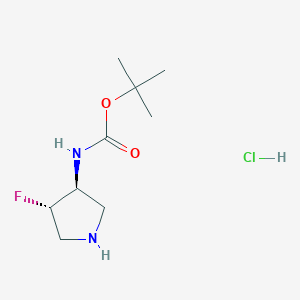
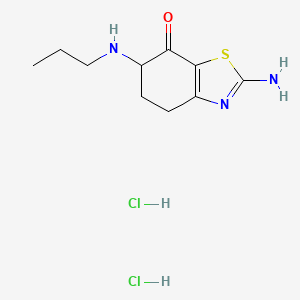
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)
![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)
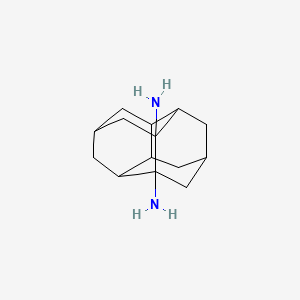

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)
![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
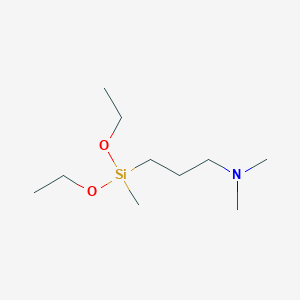
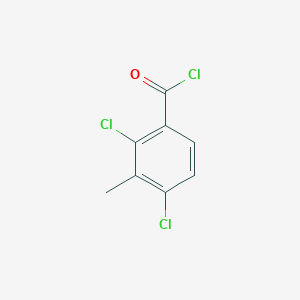
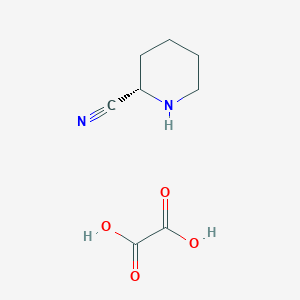
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)